molecular formula C20H23NO4 B12569335 Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate CAS No. 191999-94-7

Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate

Cat. No.: B12569335
CAS No.: 191999-94-7
M. Wt: 341.4 g/mol
InChI Key: YJIUFMATKGUWDQ-UHFFFAOYSA-N
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Description

Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, an imino group, and a phenoxy group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate typically involves the condensation of benzyloxyamine with a suitable aldehyde or ketone, followed by esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction. The resulting intermediate is then esterified using methanol and a strong acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde derivative.

    Reduction: The imino group can be reduced to form an amine derivative.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

191999-94-7

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 6-phenoxy-2-phenylmethoxyiminohexanoate

InChI

InChI=1S/C20H23NO4/c1-23-20(22)19(21-25-16-17-10-4-2-5-11-17)14-8-9-15-24-18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-16H2,1H3

InChI Key

YJIUFMATKGUWDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NOCC1=CC=CC=C1)CCCCOC2=CC=CC=C2

Origin of Product

United States

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